4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazide derivatives.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Carbamoyl Derivatives: Compounds with similar carbamoyl groups.
Uniqueness
4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-15-19(29-25-24-15)21(27)23-17-14-6-4-5-7-16(14)28-18(17)20(26)22-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWZFRYQOLVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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